molecular formula C23H30N4O2 B2640233 N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide CAS No. 1049568-88-8

N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Cat. No.: B2640233
CAS No.: 1049568-88-8
M. Wt: 394.519
InChI Key: YFIJBVBVBJRVNZ-UHFFFAOYSA-N
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Description

N’-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperazine ring and a phenyl group, which are common structural motifs in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a halogenated phenyl compound reacts with the piperazine intermediate.

    Formation of the Amide Bond: The final step involves the reaction of the piperazine intermediate with an acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine rings.

    Reduction: Reduction reactions could target the amide bond or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N’-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural similarity to known bioactive compounds.

    Medicine: Investigation of its pharmacological properties, such as binding affinity to certain receptors or enzymes.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with piperazine and phenyl groups can interact with neurotransmitter receptors, enzymes, or ion channels. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide: can be compared to other piperazine derivatives such as:

Uniqueness

The uniqueness of N’-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide lies in its specific combination of functional groups, which may confer unique pharmacological properties or reactivity compared to other similar compounds.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-18-9-10-20(17-19(18)2)25-23(29)22(28)24-11-6-12-26-13-15-27(16-14-26)21-7-4-3-5-8-21/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIJBVBVBJRVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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